Butylone

Descripción

Categorization of Butylone as a Synthetic Cathinone (B1664624)

This compound is classified as a synthetic cathinone, a group of compounds derived from cathinone, the naturally occurring psychoactive alkaloid found in the Catha edulis (khat) plant. researchgate.netresearchgate.net Synthetic cathinones are characterized by a phenethylamine backbone with a ketone group at the beta (β) position of the side chain. psychonautwiki.orgnih.gov This structural feature distinguishes them from other phenethylamine derivatives like amphetamines. psychonautwiki.org

Chemically, this compound belongs to the phenethylamine, amphetamine, and cathinone families. wikipedia.org It is specifically categorized as a 3,4-methylenedioxy-substituted cathinone, sharing this characteristic with compounds like methylone and pentylone (B609909). nih.govcambridge.org This substitution pattern involves a 1,3-benzodioxolyl ring attached to the core structure. nih.gov Due to their stimulant and entactogenic properties, synthetic cathinones, including this compound, are often colloquially referred to as "bath salts". nih.govcaymanchem.com

Historical Context of this compound Research and Emergence

The initial synthesis of this compound was documented in a 1967 paper by Koeppe, Ludwig, and Zeile. wikipedia.org Despite its early synthesis, the compound remained largely confined to academic literature for several decades. It was not until 2005 that this compound began to appear on the designer drug market, sold as a recreational substance. wikipedia.org

The emergence of this compound is part of a broader trend where clandestine laboratories produce chemical analogs of controlled substances to stay ahead of legal regulations. nih.gov As authorities moved to control popular synthetic cathinones like methylone, structurally related compounds such as this compound and pentylone were introduced as alternatives in recreational drug products. nih.gov Formal scientific research into the metabolism and pharmacology of this compound began in earnest around 2009, several years after its appearance on the illicit market. wikipedia.org Sporadic detection of this compound in forensic casework has continued in subsequent years. aegislabs.com

Structural Relationship to Other Cathinones and Related Compounds

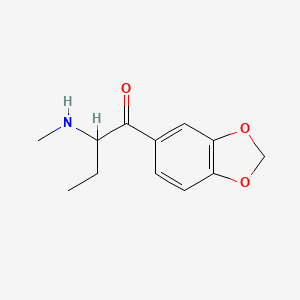

This compound's chemical structure is closely related to several other psychoactive compounds, which explains its functional similarities. psychonautwiki.org The key structural features of this compound include a phenethylamine core, a ketone group at the β-carbon, a methyl group on the nitrogen atom (N-methylation), and an ethyl group at the alpha (α) carbon. psychonautwiki.org It also features a 3,4-methylenedioxy ring, a feature it shares with several other entactogenic substances. psychonautwiki.org

This compound is the β-keto analog of MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine), meaning it has a ketone group where MBDB does not. psychonautwiki.orgwikipedia.org It also shares a direct structural relationship with methylone and pentylone. This compound is considered the α-ethyl analog of methylone, differing by the substitution of an ethyl group for a methyl group on the α-carbon. nih.gov Similarly, pentylone is the α-propyl analog of methylone. nih.gov This modification of the α-carbon chain length is a common strategy in the clandestine synthesis of NPS to alter the pharmacological profile of a compound. nih.govovid.com

Table 1: Structural Comparison of this compound and Related Compounds

| Compound | Chemical Name | Key Structural Differences from this compound |

| This compound | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one | - |

| Methylone | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one | α-methyl group instead of α-ethyl group |

| Pentylone | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one | α-propyl group instead of α-ethyl group |

| MBDB | N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine | Lacks the β-keto group |

| MDMA | 3,4-Methylenedioxymethamphetamine | Lacks the β-keto group; has an α-methyl group |

| Buphedrone | 2-(methylamino)-1-phenylbutan-1-one | Lacks the 3,4-methylenedioxy ring |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

802575-11-7 |

|---|---|

Fórmula molecular |

C12H15NO3 |

Peso molecular |

221.25 g/mol |

Nombre IUPAC |

1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one |

InChI |

InChI=1S/C12H15NO3/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10/h4-6,9,13H,3,7H2,1-2H3 |

Clave InChI |

CGKQZIULZRXRRJ-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC |

SMILES canónico |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Butylone; bk-MBDB; β-keto-N-methylbenzodioxolylbutanamine |

Origen del producto |

United States |

Advanced Analytical Methodologies for Butylone and Its Metabolites

Chromatographic Separation Techniques

Chromatography plays a vital role in separating butylone from other compounds in a sample matrix, including its metabolites and structural isomers, which is essential before detection and identification by techniques like mass spectrometry.

Gas Chromatography (GC) and Variants

Gas chromatography (GC), often coupled with mass spectrometry (MS), is a standard technique for the analysis of this compound swgdrug.orgcfsre.orgcfsre.orgfao.orglcms.czojp.govmdpi.com. GC-MS provides a rapid, semi-automated analysis and typically yields sufficient information for identification ojp.gov. However, some compounds may yield minimal mass spectral fragmentation patterns with electron impact MS, and certain diastereomers and positional isomers might not be easily differentiated by mass spectrometry alone ojp.gov.

Specific GC-MS methods for this compound have been reported. One method involves sample preparation by diluting the analyte in CHCl3 and performing a base extraction with 1N NaOH swgdrug.org. The analysis is conducted using an Agilent gas chromatograph with a split mode and an MS detector swgdrug.org. A DB-1 MS column (30m x 0.25mm x 0.25μm) is commonly used with Helium as the carrier gas at a flow rate of 1 mL/min swgdrug.org. Typical temperatures include an injector at 280°C, MSD transfer line at 280°C, MS Source at 230°C, and MS Quad at 150°C swgdrug.org. The oven program might start at 100°C, ramp to 300°C, and hold swgdrug.org. Injection parameters can include a split ratio of 25:1 with a 1 µL injection volume swgdrug.org. The mass scan range is typically from 34-550 amu swgdrug.org. The retention time for this compound in one such method is reported as 10.395 minutes swgdrug.org.

GC-MS has also been used for the characterization of related compounds like N-propyl this compound and N-cyclohexyl this compound, highlighting its utility in analyzing this compound analogs cfsre.orgcfsre.org. For N-propyl this compound, a method using an Agilent 5975 Series GC/MSD System with an Agilent J&W DB-1 column (12 m x 200 µm x 0.33 µm) and Helium carrier gas (1.46 mL/min) is described, with a retention time of approximately 5.30-5.31 minutes cfsre.org. Similarly, N-cyclohexyl this compound analysis by GC-MS on an Agilent 5975 Series system with a DB-1 column yielded a retention time of around 6.39-6.43 minutes cfsre.org.

Liquid Chromatography (LC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a widely used and effective technique for the analysis of this compound and other synthetic cathinones in various matrices, including biological samples like urine and oral fluid lcms.czcerilliant.comspectroscopyonline.comoup.comoup.comunodc.orgthermofisher.comphenomenex.comnih.gov. UHPLC, an advanced form of LC utilizing smaller particle sizes and higher pressures, offers improved speed, resolution, and sensitivity oup.comoup.commdpi.com.

LC-MS/MS methods for this compound often involve minimal sample preparation, such as "dilute-and-shoot" approaches for urine analysis, reducing time and cost spectroscopyonline.comphenomenex.com. These methods typically monitor specific multiple reaction monitoring (MRM) transitions for this compound and internal standards like this compound-d3 for quantification lcms.czspectroscopyonline.comthermofisher.comnih.gov.

Various LC columns and mobile phases are employed. A common approach uses a reversed-phase C18 column oup.comoup.com. For instance, an Acquity UPLC BEH C18 analytical column (100 × 2.1 mm, 1.7 µm) has been used with mobile phases consisting of 0.1% formic acid in water:acetonitrile (B52724) and 0.1% formic acid in acetonitrile oup.com. Another method utilizes a Waters Acquity UPLC BEH C18 analytical column (2.1 × 50 mm, 1.7-µm) spectroscopyonline.com. Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) columns have also been reported for LC-QTOF analysis of this compound analogs cfsre.orgcfsre.org. For UHPLC-HRMS screening, an Accucore™ phenyl Hexyl column (100 × 2.1 mm, 2.6 μm) has been used mdpi.com.

Gradient elution is commonly used to achieve effective separation of multiple analytes, including this compound and its isomers oup.comthermofisher.com.

Reverse-Phase Gradient Elution

Reverse-phase gradient elution is a prevalent technique in LC and UHPLC for the analysis of this compound and other synthetic cathinones oup.comthermofisher.com. This method utilizes a polar mobile phase and a non-polar stationary phase (such as C18), with the mobile phase composition changing over time to elute compounds based on their hydrophobicity oup.com.

An example of a reverse-phase gradient for UHPLC-MS/MS analysis of synthetic cathinones, including this compound, involves mobile phase A (0.1% formic acid in water:acetonitrile, 95:5) and mobile phase B (0.1% formic acid in acetonitrile) oup.com. The gradient profile might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute more hydrophobic compounds oup.com. Specific gradient conditions can be optimized to achieve chromatographic resolution of isomers like ethylone (B12757671) and this compound spectroscopyonline.comthermofisher.com. Lowering column temperature and adjusting flow rates can be vital for separating such isomers spectroscopyonline.com.

Chiral Liquid Chromatography for Enantioseparation

This compound is a chiral compound, existing as (R)- and (S)-enantiomers ipp.ptnih.govcespu.pt. The separation of enantiomers is important as they may exhibit different biological activities and toxicological effects ipp.ptnih.govresearchgate.net. Chiral liquid chromatography is employed for this purpose, utilizing chiral stationary phases (CSPs) that can differentiate between the enantiomers ipp.ptnih.govcespu.ptcnr.it.

Enantioseparation of this compound has been achieved using chiral semi-preparative columns ipp.ptnih.govcespu.pt. One study utilized a homemade semi-preparative chiral column (APS-Nucleosil coated with a 3,5-dimethylphenylcarbamate of amylose) to obtain this compound enantiomers with high enantiomeric purity (>97%) cespu.pt. Another approach for enantioselective HPLC compatible with MS detection used a CSP incorporating the (+)-(18-crown-6)–tetracarboxylic acid chiral selector under both reversed-phase and polar-ionic conditions cnr.it. This method successfully achieved enantioresolution for this compound and allowed for the establishment of the (R)<(S) enantiomeric elution order cnr.it.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has also been explored for the separation of synthetic cathinones, including this compound caymanchem.com. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique offers potential advantages in terms of speed and efficiency compared to traditional LC for certain separations caymanchem.com. Research comparing UHPLC and SFC for the separation of synthetic cathinones has been conducted caymanchem.com.

Mass Spectrometry (MS) Applications and Techniques

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of this compound and its metabolites due to its high sensitivity and ability to provide molecular weight and fragmentation information wikipedia.orgipp.ptcfsre.orgfao.orglcms.czspectroscopyonline.comthermofisher.commdpi.comcaymanchem.commdpi.comiiab.me. MS is almost always coupled with a separation technique like GC or LC.

GC-MS is routinely used in forensic laboratories for the identification of this compound swgdrug.orgcfsre.orgfao.orglcms.czojp.govmdpi.com. Electron ionization (EI) is a common ionization method in GC-MS, producing characteristic fragmentation patterns that serve as fingerprints for identification cfsre.org. The mass spectrum of this compound shows characteristic ions swgdrug.orgnih.gov.

LC-MS and LC-MS/MS are widely applied for the analysis of this compound, particularly in biological matrices lcms.czcerilliant.comspectroscopyonline.comoup.comoup.comthermofisher.comphenomenex.comnih.gov. Tandem mass spectrometry (MS/MS), which involves further fragmentation of selected ions, provides increased specificity and sensitivity, crucial for trace analysis and confirmation lcms.czspectroscopyonline.comthermofisher.comnih.gov. Multiple reaction monitoring (MRM) is a common acquisition mode in LC-MS/MS for quantitative analysis, where specific precursor-product ion transitions are monitored lcms.czspectroscopyonline.comthermofisher.com. This allows for the selective detection and quantification of target analytes even in complex matrices lcms.czspectroscopyonline.comthermofisher.com.

High-resolution mass spectrometry (HRMS), often coupled with UHPLC (UHPLC-HRMS), provides accurate mass measurements, which are valuable for determining elemental compositions and identifying unknown metabolites fao.orgmdpi.com. Techniques like Quadrupole Time-of-Flight (QTOF) MS offer high resolution and accurate mass capabilities cfsre.orgfao.orgcfsre.orgmdpi.com.

The analysis of this compound metabolites often relies on LC-MS-based techniques. This compound is known to undergo hepatic metabolism through pathways including demethylenation followed by O-methylation, β-ketone reduction, and N-dealkylation wikipedia.org. Metabolites such as 4-OH-3-MeO and 3-OH-4-MeO metabolites, and N-dealkyl metabolites have been identified wikipedia.org. LC-MS/MS is suitable for detecting and quantifying these metabolites in biological samples oup.com. This compound itself can be a metabolite of other related compounds, such as bk-DMBDB oup.comcaymanchem.com.

Data tables summarizing chromatographic and mass spectral parameters are often generated in research studies to detail the analytical methods used for this compound and its metabolites. These tables typically include information such as retention times, precursor ions, product ions (for MS/MS), collision energies, and limits of detection and quantification lcms.czspectroscopyonline.comoup.commdpi.com.

Interactive Data Table: GC-MS Parameters for this compound (Example based on search results)

| Parameter | Value | Source |

| Instrument | Agilent GC/MSD | swgdrug.org |

| Column | DB-1 MS; 30m x 0.25mm x 0.25μm | swgdrug.org |

| Carrier Gas | Helium | swgdrug.org |

| Flow Rate | 1 mL/min | swgdrug.org |

| Injector Temp. | 280°C | swgdrug.org |

| Transfer Line Temp. | 280°C | swgdrug.org |

| MS Source Temp. | 230°C | swgdrug.org |

| MS Quad Temp. | 150°C | swgdrug.org |

| Oven Program | 100°C (1 min) -> 300°C (12°C/min) -> 300°C (9 min) | swgdrug.org |

| Injection Type | Split | swgdrug.org |

| Split Ratio | 25:1 | swgdrug.org |

| Injection Volume | 1 µL | swgdrug.org |

| Mass Scan Range | 34-550 amu | swgdrug.org |

| Retention Time | 10.395 minutes | swgdrug.org |

Interactive Data Table: LC-MS/MS Parameters for this compound (Example based on search results)

| Parameter | Value | Source |

| Instrument | Waters Acquity TQD UPLC/MS/MS | spectroscopyonline.com |

| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7-µm) | spectroscopyonline.com |

| Mobile Phase A | 0.1% formic acid in water:acetonitrile (95:5) | oup.com |

| Mobile Phase B | 0.1% formic acid in acetonitrile | oup.com |

| Flow Rate | 0.4 - 0.7 mL/min | spectroscopyonline.comoup.com |

| Column Temperature | 20 - 50°C | spectroscopyonline.comoup.com |

| Ionization | ESI+ | oup.com |

| Acquisition Mode | MRM | lcms.czspectroscopyonline.comoup.comthermofisher.com |

| Source Temperature | 150°C | oup.com |

| Desolvation Temp. | 450°C | oup.com |

| Collision Gas | Argon | oup.com |

LC-MS/MS and LC-QTOF Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF) are powerful techniques for the analysis of this compound and its metabolites in biological matrices such as urine, blood, plasma, and oral fluid oup.comcapes.gov.brspectroscopyonline.comojp.govresearchgate.net.

LC-MS/MS methods involve the separation of analytes by liquid chromatography followed by detection and fragmentation in a triple quadrupole mass analyzer capes.gov.brresearchgate.net. This technique allows for highly selective and sensitive detection through the monitoring of specific precursor and product ions in multiple reaction monitoring (MRM) mode spectroscopyonline.comoup.com. For example, a validated LC-MS/MS method for the analysis of several synthetic cathinones, including this compound, in dried urine, plasma, and oral fluid samples has been developed and validated capes.gov.br. Another LC-MS/MS method for the detection of synthetic cathinones, including this compound, in urine utilizes a "dilute-and-shoot" approach, offering rapid analysis with minimal sample preparation spectroscopyonline.com. This method monitors two tandem mass spectrometry transitions for each analyte spectroscopyonline.com.

LC-QTOF analysis provides high-resolution mass spectral data, allowing for accurate mass measurements of precursor and fragment ions oup.comnih.gov. This is particularly useful for the identification of unknown metabolites based on their elemental composition oup.comnih.gov. LC-QTOF has been used to characterize the metabolic profile of dithis compound (B1660615), identifying this compound as a metabolite, and confirming the presence of metabolites in authentic human specimens oup.com. Analysis of data from LC-QTOF of incubation mixtures has resulted in the identification of metabolites with characteristic accurate mass fragment ions oup.com.

LC-MS/MS methods have demonstrated good linearity, accuracy, and precision for the quantification of this compound in biological samples researchgate.netoup.com. For instance, a validated LC-MS/MS method for seven synthetic cathinones, including this compound, in post-mortem biological specimens showed analyte linearity from 0.01 to 0.5 mg/L researchgate.net.

GC-MS for this compound and Metabolite Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is another widely used technique for the analysis of this compound and its metabolites, particularly in seized materials and biological samples like urine swgdrug.orgoup.comnih.gov. GC-MS separates volatile or semi-volatile compounds based on their boiling points and interactions with the stationary phase, followed by fragmentation and detection in a mass spectrometer swgdrug.orgoup.com.

GC-MS methods often require derivatization of cathinones to improve their volatility and thermal stability oup.comcerilliant.com. Trifluoroacetylation with trifluoroacetic anhydride (B1165640) (TFAA) is an effective derivatization method for the GC/MS analysis of bath salt cathinones like this compound cerilliant.com. This derivatization can also help prevent the loss of the deuterium (B1214612) label in internal standards cerilliant.com.

GC-MS has been used to screen for synthetic cathinones and their metabolites in urine samples oup.comnih.gov. Studies have shown that this compound, as a methylenedioxy attachment to the aromatic ring, metabolizes to a lesser extent by carbonyl reduction compared to some other cathinones and is best detected as the parent drug in free urine fraction oup.com. GC-MS analysis provides characteristic electron ionization (EI) mass spectra, which are valuable for the identification of this compound and its metabolites by comparison with reference spectra nih.govmdpi.com.

GC-MS methods for this compound analysis involve specific column types (e.g., DB-1 MS, HP-5MS) and temperature programs to achieve adequate separation swgdrug.orgfda.gov.tw. Sample preparation for GC-MS can include dilution or extraction procedures swgdrug.orgcfsre.org.

Isotope-Labeled Standards for Quantification (e.g., this compound-d3)

Isotope-labeled internal standards, such as this compound-d3, are essential for accurate quantification of this compound and its metabolites in mass spectrometry-based analytical methods like GC-MS and LC-MS caymanchem.comspectroscopyonline.comfda.gov.tweurisotop.comeurisotop.comlgcstandards.com. These standards are chemically identical to the analyte but contain one or more heavy isotopes (e.g., deuterium), causing them to have a slightly different mass caymanchem.comlgcstandards.com.

The use of isotope-labeled standards helps to compensate for variations in sample preparation, matrix effects, and instrument performance, leading to more accurate and reliable quantification spectroscopyonline.comcerilliant.com. By adding a known amount of the labeled standard to the sample before analysis, the ratio of the analyte to the internal standard can be used to determine the concentration of the analyte spectroscopyonline.com.

This compound-d3 (hydrochloride) is available as an analytical reference material specifically intended for use as an internal standard for the quantification of this compound by GC- or LC-MS caymanchem.comlgcstandards.com. It is typically supplied as a solution in methanol (B129727) lgcstandards.com. The use of deuterium-labeled internal standards in LC-MS/MS applications requires careful selection of MS/MS transitions to avoid potential hydrogen-deuterium scrambling in the collision cell cerilliant.com.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS), including techniques like LC-QTOF-MS and EI-HRMS, provides highly accurate mass measurements, which are invaluable for the identification and structural elucidation of this compound and its metabolites cfsre.orgnih.govfao.orgnih.govdea.gov. HRMS allows for the determination of the elemental composition of ions based on their exact mass, significantly increasing the confidence in identification, especially for novel or unknown compounds nih.govfao.org.

LC coupled to HRMS, such as LC-QTOF-MS, is used for screening and identification of synthetic cathinones, including this compound, in various samples nih.govnih.gov. This technique can detect and identify compounds based on their accurate precursor ion mass and fragmentation patterns oup.comnih.gov. The combination of high-performance liquid chromatography with HRMS offers enhanced separation power and accurate mass information, making it suitable for complex matrices nih.gov.

EI-HRMS provides high-resolution mass spectra generated by electron ionization, which can be used for the characterization of this compound dea.gov. The accurate mass measurements obtained from HRMS help to differentiate this compound from isobaric compounds (compounds with the same nominal mass but different elemental compositions) nih.gov.

Spectroscopic Characterization Methods

Spectroscopic methods provide complementary information to mass spectrometry, offering insights into the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is a definitive technique for the structural elucidation and confirmation of this compound mdpi.comfao.orgdea.govnih.gov. NMR provides detailed information about the number and types of hydrogen and carbon atoms in a molecule, as well as their connectivity and chemical environment mdpi.comnih.gov.

¹H-NMR spectroscopy yields a spectrum with signals corresponding to the different hydrogen atoms in the molecule, with their chemical shifts, splitting patterns, and integration providing structural information nih.gov. For this compound, characteristic signals are observed for the aromatic protons, the protons on the ethyl chain, the methyl group attached to the nitrogen, and the proton at the chiral center nih.gov.

¹³C-NMR spectroscopy provides signals for each unique carbon atom in the molecule, with chemical shifts that are characteristic of their functional group and environment mdpi.com. Analysis of ¹³C-NMR spectra helps to confirm the carbon skeleton of this compound mdpi.com.

NMR spectroscopy is often used in conjunction with mass spectrometry for comprehensive characterization of synthetic cathinones cfsre.orgfao.orgdea.gov. For example, compound identification of novel cathinones has been performed by the combination of HRMS and NMR data fao.org. Complete spectroscopic characterization, including ¹H-NMR and ¹³C-NMR, has been reported for this compound hydrochloride as a reference material dea.gov.

While NMR is powerful for structural confirmation, it typically requires a larger sample amount compared to mass spectrometry techniques and may have lower sensitivity for trace analysis.

Vibrational and Chiroptical Spectroscopies (IR, UV, ECD, VCD)

Vibrational spectroscopies such as Infrared (IR) and Raman spectroscopy provide information about the functional groups and molecular vibrations of this compound swgdrug.orgnih.govunodc.orgspectrabase.com. Chiroptical spectroscopies, including Ultraviolet (UV) spectroscopy, Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), can provide information about the electronic transitions and, for chiral molecules, their absolute configuration nih.govmdpi.comnih.govresearchgate.netjascoinc.com.

IR spectroscopy measures the absorption or transmission of infrared light as a function of wavenumber, yielding a spectrum with characteristic peaks corresponding to the vibrational modes of different functional groups present in this compound, such as the carbonyl group (C=O), the amine group (N-H), and the aromatic ring swgdrug.orgnih.govspectrabase.com. FTIR (Fourier-Transform Infrared) spectroscopy is commonly used for this purpose swgdrug.orgfao.org.

UV spectroscopy measures the absorption of ultraviolet or visible light as a function of wavelength, providing information about the electronic transitions within the molecule, particularly those involving conjugated systems or chromophores swgdrug.orgnih.gov. This compound exhibits characteristic UV absorption maxima swgdrug.org.

ECD and VCD are chiroptical techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules nih.govmdpi.comjascoinc.com. While this compound itself is chiral due to the stereocenter at the alpha-carbon, specific ECD or VCD data for this compound were not prominently found in the search results. However, these techniques are generally applicable to chiral compounds to determine their absolute configuration by comparing experimental spectra with theoretical calculations mdpi.comjascoinc.com. VCD focuses on the infrared region, while ECD focuses on the ultraviolet region jascoinc.com.

Spectroscopic methods like IR and UV can be used for initial screening and identification of this compound by comparing spectra to libraries or reference materials swgdrug.orgnih.govspectrabase.com.

Here is a summary table of some analytical parameters for this compound from the search results:

| Method | Parameter | Value | Source |

| GC-MS | Retention Time | 10.395 minutes | swgdrug.org |

| GC-MS | MS Scan Range | 34-550 amu | swgdrug.org |

| GC-MS | Column | DB-1 MS; 30m x 0.25mm x 0.25μm | swgdrug.org |

| FTIR | Scan Parameters | 32 scans, 4 cm⁻¹ resolution | swgdrug.org |

| UV | UVmax | 234.6, 322, 282.5 nm | swgdrug.org |

| ¹H NMR | Solvent | CD₃OD | nih.gov |

| ¹H NMR | Selected Peaks (δ ppm) | 7.87 (dd), 7.67 (d), 7.18 (d), 6.29 (s), 5.19 (t), 2.88 (s), 2.22 (m), 1.07 (t) | nih.gov |

| ¹H NMR | Solvent | D₂O | swgdrug.org |

| ¹³C NMR | Source | SpectraBase | nih.govspectrabase.com |

| LC-MS/MS | Precursor Ion (m/z) | 222.15 | researchgate.net |

| LC-MS/MS | Product Ions (m/z) | 204.15, 146.20, 191.15 | researchgate.net |

| LC-MS/MS | Retention Time | 2.05 min | researchgate.net |

| Method | Parameter | Value | Source |

|---|---|---|---|

| GC-MS | Retention Time | 10.395 minutes | swgdrug.org |

| GC-MS | MS Scan Range | 34-550 amu | swgdrug.org |

| GC-MS | Column | DB-1 MS; 30m x 0.25mm x 0.25μm | swgdrug.org |

| FTIR | Scan Parameters | 32 scans, 4 cm⁻¹ resolution | swgdrug.org |

| UV | UVmax | 234.6, 322, 282.5 nm | swgdrug.org |

| ¹H NMR | Solvent | CD₃OD | nih.gov |

| ¹H NMR | Selected Peaks (δ ppm) | 7.87 (dd), 7.67 (d), 7.18 (d), 6.29 (s), 5.19 (t), 2.88 (s), 2.22 (m), 1.07 (t) | nih.gov |

| ¹H NMR | Solvent | D₂O | swgdrug.org |

| ¹³C NMR | Source | SpectraBase | nih.govspectrabase.com |

| LC-MS/MS | Precursor Ion (m/z) | 222.15 | researchgate.net |

| LC-MS/MS | Product Ions (m/z) | 204.15, 146.20, 191.15 | researchgate.net |

| LC-MS/MS | Retention Time | 2.05 min | researchgate.net |

Spectroscopic Comparison of Isomers

Spectroscopic methods play a vital role in the differentiation of structural isomers of this compound and related synthetic cathinones. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy provide detailed information about the molecular structure and functional groups, allowing for the discrimination of isomers that may have similar mass spectrometric fragmentation patterns.

Studies have reported the synthesis and characterization of this compound isomers, including the differentiation between 3,4-methylenedioxy and 2,3-methylenedioxy substituted cathinones using spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy have been employed to characterize the 2,3-isomers of this compound and compare them to their corresponding 3,4-isomers. nih.gov, researchgate.net IR spectroscopy has also been shown to be useful in distinguishing cathinone (B1664624) homologues and differentiating regioisomers. researchgate.net Raman spectroscopy offers a non-destructive approach with minimal sample preparation for discriminating between cathinone isomers. drugsandalcohol.ie By comparing the Raman spectra of seized samples to reference standards, correct isomer assignments for compounds including 3,4-butylone have been achieved. drugsandalcohol.ie Gas Chromatography coupled with Infrared (GC/IR) spectroscopy can also display significant differences in spectra between isomers. ojp.gov

Electrochemical Methods for Detection

Electrochemical methods offer a promising avenue for the rapid and cost-effective detection of synthetic cathinones, including this compound, particularly for on-site screening applications. These methods typically involve measuring the electrochemical response of the analyte at an electrode surface.

Research has explored the use of square wave voltammetry on graphite (B72142) screen-printed electrodes (SPEs) for collecting the electrochemical profiles of common synthetic cathinones, such as this compound. researchgate.net, nih.gov This approach allows for the classification of these compounds based on their unique electrochemical behavior. researchgate.net, nih.gov Elucidation of the oxidation pathways using techniques like liquid chromatography-high-resolution mass spectrometry can further support the pairing of oxidation products to the electrochemical profile, enhancing the selectivity and robustness of the classification. researchgate.net, nih.gov Electrochemical methods have demonstrated potential for use in forensic applications due to their portability, rapid measurements, and affordability. rsc.org, researchgate.net Studies have shown that electrochemical methods can be validated with techniques like gas chromatography-mass spectrometry for the analysis of confiscated samples. nih.gov

Analytical Reference Materials and Quality Control

The accuracy and reliability of analytical methods for this compound depend heavily on the availability and appropriate use of analytical reference materials and the implementation of rigorous quality control procedures.

Certified Reference Materials (CRMs)

Certified Reference Materials (CRMs) are essential for the quantitative analysis of this compound. These materials are characterized by metrologically valid procedures, and their certified property values and associated uncertainties are provided in a certificate of analysis, ensuring metrological traceability. caymanchem.com CRMs for this compound, often in the form of hydrochloride salts, are available as neat solids or in solution at certified concentrations. caymanchem.com, caymanchem.com, sigmaaldrich.com, zeptometrix.com, lipomed-usa.com They are manufactured and tested to meet international standards such as ISO/IEC 17025 and ISO 17034. caymanchem.com, caymanchem.com These certified solution standards are suitable for various applications, including clinical toxicology testing, forensic analysis, urine drug testing, and calibrator preparation for techniques like GC/MS and LC/MS. sigmaaldrich.com, cerilliant.com Deuterated analogs, such as this compound-d3, are also available as CRMs and are valuable as internal standards in isotope dilution methods. cerilliant.com, zeptometrix.com

Table 1: Examples of this compound Certified Reference Materials

| Product Description | Form | Concentration | Certification | Intended Use |

| This compound (hydrochloride) (CRM) | Neat solid | N/A | ISO 17025, ISO 17034 | Quantitative analytical reference standard |

| This compound (hydrochloride) (CRM) | Solution | 1 mg/mL in methanol | Certified | Quantitative analytical reference standard |

| This compound 1.0mg/mL methanol (as free base) | Liquid (ampule) | 1.0 mg/mL in methanol | Certified reference material | Forensics, toxicology, calibrator preparation |

| This compound-d3 hydrochloride (CRM) | Solution | 100 µg base/mL, MeOH | Certified | Internal standard for isotope dilution |

Validation of Analytical Methods

Validation of analytical methods for this compound is a critical step to ensure their suitability for intended use. Method validation involves evaluating various parameters to demonstrate the method's reliability, accuracy, and precision.

Key validation parameters for methods analyzing synthetic cathinones, including this compound, typically include sensitivity (e.g., limit of detection and limit of quantification), selectivity, linearity, accuracy, precision, recoveries, and matrix effects. nih.gov, oup.com, researchgate.net Studies have reported the validation of LC-MS/MS methods for the determination of this compound in biological matrices like urine and post-mortem samples, as well as in wastewater. spectroscopyonline.com, nih.gov, researchgate.net, researchgate.net Validation ensures that the method can consistently and reliably detect and quantify this compound within a defined range and in the presence of potential interferences from the sample matrix. nih.gov, oup.com For instance, linearity is established over a specific concentration range, and precision and accuracy are assessed through replicate analyses. oup.com, researchgate.net

Table 2: Typical Analytical Method Validation Parameters

| Parameter | Description |

| Sensitivity | Lowest concentration that can be reliably detected or quantified. |

| Selectivity | Ability to measure the analyte accurately in the presence of other substances. |

| Linearity | Proportionality of the analytical response to the analyte concentration. |

| Accuracy | Closeness of the measured value to the true value. |

| Precision | Agreement among replicate measurements of the same homogeneous sample. |

| Recovery | Efficiency of the method in extracting and detecting the analyte from the matrix. |

| Matrix Effects | Influence of the sample matrix on the analytical signal. |

Pharmacological Mechanisms and Preclinical Studies of Butylone

Neurotransmitter Transporter Interactions (in vitro and animal models)

Butylone's primary mechanism of action involves its interaction with the transporters for dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (B10506) (SERT). These interactions are complex, involving both inhibition of neurotransmitter reuptake and, in some cases, promotion of their release.

Dopamine Transporter (DAT) Interaction

In vitro studies have consistently demonstrated that this compound acts as an inhibitor of the dopamine transporter. In rat brain synaptosomes, this compound was found to be an efficacious inhibitor of DAT. nih.gov Similarly, in human embryonic kidney (HEK-293) cells expressing the human dopamine transporter, this compound demonstrated inhibitory effects. nih.gov One study reported an IC50 value of 1.44 ± 0.10 μM for this compound at the human DAT. nih.gov However, despite its ability to block dopamine uptake, studies have shown that this compound does not act as a substrate to evoke dopamine release through DAT. nih.gov This characteristic distinguishes it from classic psychostimulants like amphetamine.

Serotonin Transporter (SERT) Interaction

This compound's interaction with the serotonin transporter is a defining feature of its pharmacological profile. It acts as a potent inhibitor of serotonin uptake. In rat brain synaptosomes, the IC50 value for inhibiting [3H]5-HT uptake was reported as 1.43 ± 0.16 μM. nih.gov In HEK-293 cells expressing human SERT, the IC50 value was 24.4 ± 2.0 μM. nih.gov Crucially, unlike its action at DAT, this compound functions as a substrate at SERT, meaning it can induce the release of serotonin. nih.gov This substrate activity is a key aspect of its "hybrid" nature.

Monoamine Uptake Inhibition and Release Mechanisms

This compound's pharmacological activity is characterized by its dual action as both a monoamine uptake inhibitor and a serotonin releasing agent. It effectively blocks the reuptake of dopamine, norepinephrine, and serotonin, thereby increasing their extracellular concentrations. nih.govnih.gov Concurrently, it promotes the efflux of serotonin by acting as a SERT substrate. nih.gov This combination of actions leads to a significant elevation of extracellular serotonin levels, a more modest increase in dopamine, and an impact on norepinephrine signaling. In vivo microdialysis studies in rats have confirmed that administration of this compound leads to increased extracellular concentrations of both dopamine and 5-HT in the brain. nih.gov

"Hybrid" Transporter Activity

The distinct mechanisms of action at DAT and SERT have led to the classification of this compound as a "hybrid" transporter agent. nih.gov It functions as a blocker at the dopamine transporter, preventing the reuptake of dopamine without inducing its release. nih.gov In contrast, at the serotonin transporter, it acts as a substrate, causing the transporter to reverse its function and release serotonin into the synapse. nih.gov This hybrid activity results in a pharmacological profile that differs from both pure uptake inhibitors (like cocaine) and classic releasing agents (like amphetamine).

Receptor Binding Affinity and Agonistic Effects (in vitro)

In vitro radioligand binding assays have been conducted to determine this compound's affinity for various neurotransmitter receptors. One study investigated its interaction with the serotonin 5-HT2A receptor. In these assays, this compound displaced the binding of [3H]ketanserin, a 5-HT2A receptor antagonist. The calculated inhibition constant (Ki) for this compound at the 5-HT2A receptor was 37.49 ± 6.41 µM. nih.gov This indicates a relatively low affinity for this receptor subtype. The available preclinical data are primarily focused on this receptor, and a comprehensive screening of this compound's binding affinity across a wider range of central nervous system receptors is not extensively documented in the reviewed literature.

Interactive Data Tables

This compound's Monoamine Transporter Inhibition

| Transporter | Assay System | IC50 Value (µM) |

| Dopamine (DAT) | hDAT in HEK-293 cells | 1.44 ± 0.10 |

| Serotonin (SERT) | Rat brain synaptosomes | 1.43 ± 0.16 |

| Serotonin (SERT) | hSERT in HEK-293 cells | 24.4 ± 2.0 |

Data sourced from in vitro studies.

This compound's Receptor Binding Affinity

| Receptor | Radioligand | Ki Value (µM) |

| 5-HT2A | [3H]ketanserin | 37.49 ± 6.41 |

Data from in vitro radioligand binding assays.

Dopamine and Adrenergic Receptors

This compound's interaction with the dopaminergic system is primarily characterized by its effects on the dopamine transporter (DAT). In vitro studies using rat brain synaptosomes have shown that this compound acts as an inhibitor of dopamine uptake with a half-maximal inhibitory concentration (IC50) of 0.40 µM. Similarly, in HEK-293 cells expressing the human dopamine transporter, this compound demonstrated an IC50 value of 1.44 µM. Unlike some related cathinones, this compound does not act as a dopamine-releasing agent; instead, it functions as a transporter blocker nih.gov.

Beyond its action at the transporter, this compound exhibits a low affinity for postsynaptic dopamine receptors. Radioligand binding assays using [³H]raclopride, which targets D2-like receptors, revealed a low affinity for this compound, with a calculated inhibitory constant (Ki) of 57.09 ± 11.46 µM wikipedia.org. Despite this low direct receptor affinity, the functional involvement of the dopamine system is evident in animal models. The hyperlocomotion induced by this compound in mice can be prevented by the administration of haloperidol, a non-selective dopamine receptor antagonist, indicating that the stimulant effects are mediated downstream by the activation of dopamine receptors wikipedia.org.

While direct binding affinity data for this compound at adrenergic receptors are not extensively detailed in the available scientific literature, studies on structurally similar synthetic cathinones suggest a potential for interaction. For instance, enantiomers of the related compound 4-isobutylmethcathinone have been observed to exert significantly different agonistic effects at both dopamine and adrenergic receptors mdpi.com. This suggests that this compound may also interact with adrenergic receptors, although further research is required to quantify this affinity and its functional consequences.

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C)

This compound's interaction with the serotonin system extends beyond the serotonin transporter to include direct, albeit low-affinity, binding to certain serotonin receptors. Specifically, its activity at the 5-HT2A receptor has been investigated. In radioligand binding studies, this compound was found to displace the 5-HT2A antagonist [³H]ketanserin, demonstrating a binding affinity (Ki) of 37.49 ± 6.41 µM wikipedia.org. This indicates a comparatively weak interaction with the 5-HT2A receptor.

However, this interaction is pharmacologically significant. In animal studies, the hyperlocomotion induced by this compound was prevented by pretreatment with the 5-HT2A receptor antagonist ketanserin acs.org. This finding suggests that, despite the low binding affinity, activation of 5-HT2A receptors plays a crucial role in mediating the psychostimulant effects of this compound wikipedia.orgacs.org.

Specific binding affinity data for this compound at the 5-HT1A and 5-HT2C receptor subtypes are not available in the current body of peer-reviewed literature. Therefore, a complete profile of its direct interactions with the full spectrum of serotonin receptors remains to be elucidated.

Structure-Activity Relationships (SAR)

Impact of α-Carbon Chain Length on Transporter Selectivity and Potency

The structure-activity relationships of β-keto-phenethylamines are significantly influenced by the length of the alkyl chain at the α-carbon position. Comparing this compound to its structural analogs, methylone (which has a methyl group at the α-carbon) and pentylone (B609909) (a propyl group), reveals a clear trend in monoamine transporter affinity and selectivity nih.gov.

Increasing the α-carbon chain length from methyl (methylone) to ethyl (this compound) and then to propyl (pentylone) progressively increases the compound's potency as an inhibitor of the dopamine transporter (DAT) nih.gov. This compound is a more potent DAT inhibitor than methylone, while pentylone is more potent than this compound. This modification has a different effect on the serotonin transporter (SERT), where this compound and pentylone show roughly similar potency for uptake inhibition nih.gov.

This differential impact on potency leads to a significant shift in transporter selectivity. The DAT/SERT selectivity ratio, which indicates a compound's preference for DAT over SERT, increases with a longer α-alkyl chain. In studies using rat brain synaptosomes, this compound displays a DAT/SERT ratio of 3.6, whereas pentylone has a much higher ratio of 11.4 nih.gov. This demonstrates that elongating the α-carbon chain enhances selectivity for the dopamine transporter over the serotonin transporter nih.gov.

Furthermore, this structural change alters the mechanism of action at the transporters. While methylone is a substrate for both DAT and SERT (i.e., a releasing agent), increasing the α-carbon chain length creates "hybrid" compounds. This compound and pentylone act as blockers (uptake inhibitors) at DAT but function as substrates (releasing agents) at SERT nih.gov.

| Compound | α-Carbon Substituent | DAT IC50 (µM)¹ | SERT IC50 (µM)¹ | DAT/SERT Selectivity Ratio¹ |

|---|---|---|---|---|

| Methylone | Methyl (-CH₃) | - | - | - |

| This compound | Ethyl (-CH₂CH₃) | 0.40 | 1.43 | 3.6 |

| Pentylone | Propyl (-CH₂CH₂CH₃) | 0.12 | 1.36 | 11.4 |

Enantiomeric Differences in Biological Activity

This compound possesses a chiral center at the α-carbon, meaning it exists as two stereoisomers, or enantiomers: (R)-butylone and (S)-butylone. While studies directly comparing the pharmacological activity of the individual this compound enantiomers are limited, research on closely related synthetic cathinones establishes a strong precedent for significant enantioselectivity in their biological actions nih.govnih.gov.

The spatial arrangement of substituents around the chiral center can dramatically influence how the molecule interacts with stereospecific biological targets like transporters and receptors. For example, studies on the enantiomers of 4-methylcathinone (mephedrone) found that while both isomers acted as releasing agents, the (S)-enantiomer was a substantially more potent serotonin releaser than the (R)-enantiomer. Conversely, the (R)-enantiomer displayed a higher DAT vs. SERT selectivity ratio, suggesting a greater potential for dopamine-related effects mdpi.comnih.gov. Similarly, for the cathinone (B1664624) derivative α-PVP, the (S)-enantiomer was found to be approximately 30-fold more potent than the (R)-enantiomer at inhibiting dopamine uptake and producing psychostimulant effects in rats nih.gov.

Based on these findings with structurally analogous compounds, it is highly probable that the (R) and (S) enantiomers of this compound exhibit distinct pharmacological profiles. One enantiomer is likely to be more potent or selective for the dopamine transporter, while the other may show greater activity at the serotonin transporter. This stereoselectivity would result in the two enantiomers having qualitatively and quantitatively different neurochemical and behavioral effects nih.gov. However, empirical studies are needed to specifically quantify the transporter affinities and functional activities of the individual this compound enantiomers.

Neurochemical Effects in Animal Models (e.g., in vivo microdialysis in rats)

Changes in Extracellular Dopamine and Serotonin

In vivo microdialysis studies in conscious, freely moving rats have been conducted to determine the real-time effects of this compound on neurotransmitter levels in the brain. These experiments, which measure changes in the extracellular concentrations of dopamine and serotonin in the nucleus accumbens—a brain region critical for reward and motivation—provide direct evidence of this compound's neurochemical impact nih.gov.

Following intravenous administration, this compound produces robust and dose-dependent increases in both extracellular dopamine and serotonin nih.gov. At a dose of 3 mg/kg, this compound caused a peak increase in extracellular dopamine levels to approximately 450% of the pre-drug baseline. The effect on serotonin was even more pronounced, with the same dose elevating extracellular levels to nearly 700% of baseline nih.gov.

These results highlight this compound's potent, dual-monoamine action in vivo. The data also reveal a neurochemical profile where the effects on serotonin are predominant over those on dopamine. This profile distinguishes this compound from its longer-chain analog, pentylone, which produces comparable increases in dopamine but has significantly weaker effects on serotonin nih.gov. The strong serotonergic component of this compound's action is consistent with its in vitro profile as a potent SERT substrate nih.govresearchgate.net.

| Compound & Dose (i.v.) | Peak Dopamine Increase (% Baseline) | Peak Serotonin Increase (% Baseline) |

|---|---|---|

| This compound (1 mg/kg) | ~250% | ~300% |

| This compound (3 mg/kg) | ~450% | ~700% |

| Pentylone (1 mg/kg) | ~300% | No significant effect |

| Pentylone (3 mg/kg) | ~450% | ~300% |

Locomotor Activity and Behavioral Effects in Animal Models

This compound administration has been shown to produce significant psychomotor stimulant effects in animal models, primarily characterized by increased locomotor activity. Studies in both mice and rats have demonstrated a dose-dependent increase in motor activity following this compound administration nih.govnih.gov.

In one study, the subcutaneous administration of this compound to mice resulted in a dose-dependent increase in spontaneous locomotor activity nih.gov. This hyperlocomotive effect was suggested to be mediated, at least in part, by 5-HT1B receptors, as pretreatment with a selective antagonist for these receptors significantly reduced the effect of this compound nih.gov. Interestingly, unlike mephedrone (B570743) and methylone, this compound-treated mice also exhibited an increase in rearing behavior as the hyperlocomotion began to decrease nih.gov.

Another study comparing the effects of this compound and pentylone in rats found that intravenous administration of both compounds increased forward locomotion nih.gov. However, pentylone was observed to have stronger effects on motor stimulation compared to this compound at the tested doses nih.gov. The locomotor stimulant effects of this compound are consistent with its action as a dopamine transporter blocker, which leads to increased extracellular dopamine levels in the brain nih.gov.

Interactive Table: Locomotor Effects of this compound in Animal Models

| Animal Model | Administration Route | Doses | Observed Effects | Reference |

|---|---|---|---|---|

| Mice | Subcutaneous | Not specified | Dose-dependent increase in locomotor activity and rearing behavior. | nih.gov |

| Rats | Intravenous | 1 and 3 mg/kg | Increased forward locomotion. | nih.gov |

| Mice | Not specified | 5 to 25 mg/kg | Dose and time-dependent increases in locomotor activity. | nih.gov |

Mitochondrial Function and Cellular Bioenergetics (in vitro)

In vitro studies have revealed that this compound significantly impairs mitochondrial function and cellular bioenergetics, primarily through its effects on the electron transport chain, leading to ATP depletion and increased production of reactive oxygen species mdpi.comnih.gov.

Impairment of Mitochondrial Electron Transport Chain (ETC)

This compound has been shown to compromise mitochondrial bioenergetics by impairing the function of the mitochondrial electron transport chain (ETC) mdpi.com. In studies using human dopaminergic SH-SY5Y cells, this compound treatment led to a reduction in mitochondrial respiration, as measured by the oxygen consumption rate (OCR) mdpi.com. This impairment of the ETC is a critical factor in the subsequent mitochondrial dysfunction observed with this compound exposure mdpi.com. The inhibition of mitochondrial complexes within the ETC is a key mechanism of this compound-induced neurotoxicity mdpi.com.

Adenosine Triphosphate (ATP) Depletion

A direct consequence of the impairment of the mitochondrial ETC by this compound is a significant depletion of intracellular adenosine triphosphate (ATP) mdpi.comnih.gov. In cultured SH-SY5Y cells, treatment with this compound resulted in a severe cellular energy deficit, as evidenced by a significant decrease in residual intracellular ATP content compared to control cells mdpi.comnih.gov. For instance, at a dose corresponding to its EC15, this compound reduced residual ATP levels to 23.5 ± 10.0% of the control nih.gov. This ATP depletion highlights the profound impact of this compound on cellular energy metabolism resulting from mitochondrial impairment mdpi.comnih.gov.

Reactive Oxygen Species (ROS) Production

This compound exposure has been demonstrated to trigger a time-dependent increase in the production of intracellular reactive oxygen species (ROS) mdpi.comnih.gov. This increased ROS production, an indicator of oxidative stress, was observed as early as 2 hours post-treatment in SH-SY5Y cells mdpi.comnih.gov. After 24 hours, both low and high doses of this compound induced approximately a two-fold increase in ROS production mdpi.comnih.gov. The production of ROS is often linked to mitochondrial respiratory chain dysfunction and is considered a central element in the neurotoxicity mediated by this compound mdpi.com.

Cytotoxicity Studies (in vitro, non-human/human cell lines)

In vitro studies utilizing various cell lines have demonstrated the cytotoxic potential of this compound mdpi.commdpi.com. The cytotoxicity of this compound is dose-dependent and varies across different cell lines mdpi.commdpi.com.

In human neuroblastoma SH-SY5Y cells, this compound exhibited dose-dependent neurotoxicity after 24 hours of treatment mdpi.comnih.gov. The neurotoxic effects were characterized by a raft of cellular and molecular changes, including the accumulation of ROS, mitochondrial dysfunction, and alterations in calcium homeostasis, ultimately leading to cell death mdpi.comnih.gov.

Another study evaluated the in vitro cytotoxicity of this compound in a panel of human-derived cell lines after 72 hours of incubation mdpi.com. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined for several cell lines. The highest cytotoxicity was observed in human cells derived from urinary bladder carcinoma (5637), neuroblastoma (SH-SY5Y), and microglia (HMC-3) mdpi.com.

Interactive Table: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |

|---|---|---|---|---|

| 5637 | Human urinary bladder carcinoma | 72 hours | 18 | mdpi.com |

| SH-SY5Y | Human neuroblastoma | 72 hours | 65 | mdpi.com |

| HMC-3 | Human microglia | 72 hours | Not specified | mdpi.com |

| Hep G2 | Human hepatocellular carcinoma | 72 hours | Not specified | mdpi.com |

Assessment of Cell Death Pathways (e.g., Apoptosis)

The cytotoxicity induced by this compound has been linked to the activation of apoptotic cell death pathways mdpi.comnih.gov. In SH-SY5Y cells, exposure to this compound promoted the activation of the executioner caspases 3 and 7 mdpi.comnih.gov. The activation of these caspases is a key step in the mitochondrial-mediated apoptotic pathway mdpi.com. At a dose corresponding to its EC15, this compound led to a caspase activation value of 392.0 ± 6.2% compared to the control nih.gov. This indicates that this compound-induced neurotoxicity culminates in programmed cell death through the stimulation of the caspase cascade mdpi.comnih.gov.

Comparative Cytotoxicity with Other Synthetic Cathinones

In vitro studies utilizing human dopaminergic neuroblastoma SH-SY5Y cells have provided valuable insights into the comparative cytotoxicity of this compound relative to other synthetic cathinones, namely pentylone and 3,4-methylenedioxypyrovalerone (MDPV). Following a 24-hour exposure period, all three substances demonstrated a dose-dependent toxic effect on the neuronal cells. mdpi.com

The potency of this cytotoxicity, however, varied between the compounds. This compound was observed to be the least potent of the three. The EC50 values, which represent the concentration of a drug that induces a response halfway between the baseline and maximum effect, were determined to be 6.39 mM for this compound, 4.44 mM for pentylone, and 3.61 mM for MDPV. mdpi.com This indicates that a higher concentration of this compound is required to induce 50% cell death compared to pentylone and MDPV. The observed order of drug potency, based on both trypan blue and lactate dehydrogenase (LDH) assays, was MDPV being approximately equal in potency to pentylone, and both being more potent than this compound (MDPV ≈ pentylone > this compound). mdpi.com

These findings align with previous research which has suggested a correlation between the length of the alkyl side-chain in synthetic cathinones and their cytotoxic potential. mdpi.com The longer alkyl side-chains of pentylone and the pyrrolidine ring of MDPV are thought to increase lipophilicity, which may enhance their ability to penetrate cell membranes and subsequently induce cell death. mdpi.com

Table 1: Comparative Cytotoxicity of this compound, Pentylone, and MDPV in SH-SY5Y Cells

| Compound | EC50 Value (mM) |

|---|---|

| This compound | 6.39 |

| Pentylone | 4.44 |

| MDPV | 3.61 |

Ecological and Environmental Pharmacology (e.g., Aquatic Organisms)

The increasing detection of synthetic cathinones like this compound in wastewater has prompted investigations into their potential ecological and environmental impact. As a chiral compound, this compound exists as two enantiomers, (R)- and (S)-butylone, which may exhibit different toxicological profiles in non-target organisms. mdpi.commdpi.com Studies have focused on the aquatic crustacean Daphnia magna as a model organism to assess the ecotoxicological effects of this compound.

Effects on Non-Target Organisms (e.g., Daphnia magna)

Sub-chronic exposure to racemic this compound and its individual enantiomers has been shown to induce a range of morphophysiological, behavioral, biochemical, and reproductive changes in Daphnia magna. mdpi.commdpi.com These effects were observed to be dependent on the specific form of the substance (racemate or individual enantiomer) and the life stage of the organism (juvenile or adult). mdpi.commdpi.com

In a 9-day sub-chronic assay, Daphnia magna were exposed to racemic this compound at concentrations of 0.10, 1.0, or 10 μg L⁻¹ and to each enantiomer at 0.10 or 1.0 μg L⁻¹. The study revealed significant alterations in various biological endpoints, highlighting the potential for this compound to negatively impact aquatic ecosystems even at low concentrations. mdpi.com

Enantioselective Toxicity in Aquatic Environments

The ecotoxicity of this compound in Daphnia magna has been demonstrated to be enantioselective, meaning the (R)- and (S)-enantiomers elicit different effects. researchgate.net For instance, (R)-butylone was found to cause an increase in the body size of juvenile daphnids at concentrations of 0.10 and 1 µg/L. In contrast, (S)-butylone led to a decrease in both heart size and area in juveniles at a concentration of 1 µg/L. researchgate.net

Behavioral effects also showed enantioselectivity. (S)-butylone increased the total swimming distance of Daphnia magna at a concentration of 0.10 µg/L, while (R)-butylone showed no such effect. researchgate.net These findings underscore the importance of considering the stereochemistry of chiral pollutants in environmental risk assessments, as the different enantiomers can have distinct and selective impacts on critical life stages and behaviors of non-target aquatic organisms. researchgate.net

**Table 2: Enantioselective Effects of this compound on Juvenile *Daphnia magna***

| Enantiomer | Concentration (µg/L) | Observed Effect |

|---|---|---|

| (R)-Butylone | 0.10, 1.0 | Increase in body size |

| (S)-Butylone | 1.0 | Decrease in heart size and area |

| (S)-Butylone | 0.10 | Increased total swimming distance |

| (R)-Butylone | 0.10 | No effect on swimming distance |

Metabolism and Biotransformation of Butylone

Major Metabolic Pathways

The primary metabolic routes for butylone include demethylenation followed by O-methylation, β-ketone reduction, and N-dealkylation. psychonautwiki.orgwikiwand.comwikipedia.orgmurdoch.edu.au Studies have indicated that demethylenation and β-ketone reduction are the major metabolic pathways, while N-dealkylation is considered a minor route. gla.ac.uksoft-tox.org

A significant metabolic pathway for this compound involves the opening of the methylenedioxy ring, a process known as demethylenation. murdoch.edu.ausoft-tox.orgoup.comresearchgate.net This initial step is followed by O-methylation, which results in the formation of isomeric metabolites. psychonautwiki.orgwikiwand.comsoft-tox.org Specifically, this pathway leads to the creation of 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy metabolites. psychonautwiki.orgwikiwand.comsoft-tox.org The most prevalent metabolite identified in human urine is the 4-OH-3-MeO metabolite. psychonautwiki.orgwikiwand.com These hydroxylated metabolites are often excreted as conjugates. psychonautwiki.orgwikiwand.com This metabolic sequence is a major route for this compound and similar compounds like methylone and ethylone (B12757671). soft-tox.orgoup.comresearchgate.net

Another primary metabolic pathway for this compound is the reduction of its β-keto group. psychonautwiki.orgwikiwand.comgla.ac.uk This reaction converts the ketone functional group into a hydroxyl group, forming the corresponding alcohol metabolites. gla.ac.ukresearchgate.net While this is a major pathway for this compound, the extent of carbonyl reduction can be less significant for cathinones with a methylenedioxy group compared to other synthetic cathinones. oup.com Studies have shown that β-ketone reduction to β-OH metabolites is a major phase I metabolic pathway for this compound. gla.ac.uk

N-dealkylation represents a minor metabolic pathway for this compound. wikiwand.comgla.ac.uksoft-tox.org This process involves the removal of the N-methyl group from the this compound molecule, leading to the formation of the N-dealkylated metabolite, nor-butylone (2-amino-1-(1,3-benzodioxol-5-yl)butan-1-one). wikiwand.comoup.comcaymanchem.com Although considered a minor route, the identification of nor-butylone is significant as it is a common metabolite shared with dithis compound (B1660615). oup.com The detection of nor-butylone has been referenced in toxicological analyses. researchgate.netcaymanchem.com

Metabolite Identification and Characterization

The identification and characterization of this compound's metabolites have been accomplished through various analytical methods, primarily relying on in vitro and in vivo studies.

In vitro models, particularly human liver microsomes (HLM), are instrumental in studying the metabolism of compounds like this compound. gla.ac.uknih.govresearchgate.netscispace.comeurofinsdiscovery.com HLM incubations allow for the simulation of human hepatic metabolism in a controlled laboratory setting. gla.ac.ukscispace.com

Studies using HLM have successfully identified the major phase I metabolites of this compound. gla.ac.uk These experiments confirmed that demethylenation to dihydroxy-metabolites and β-ketone reduction to β-OH metabolites are the primary pathways, whereas N-demethylation to nor-butylone is a minor pathway. gla.ac.uk The use of techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is crucial for the identification and characterization of these metabolites. gla.ac.uknih.gov HLM studies are considered a valuable tool, especially when controlled administration to humans is not ethically feasible. gla.ac.uk

| In Vitro Model | Key Findings | References |

| Human Liver Microsomes (HLM) | Identified major phase I metabolites: β-OH metabolites (from ketone reduction) and dihydroxy-metabolites (from demethylenation). | gla.ac.uk |

| Human Liver Microsomes (HLM) | Confirmed N-demethylation to nor-butylone as a minor metabolic pathway. | gla.ac.uk |

| Human Liver Microsomes (HLM) | Utilized alongside cytosol (pHLC) and S9 fractions (pS9) to compare metabolic profiles of methylenedioxy derivatives. | researchgate.net |

| Automated online HLM method | Included this compound in a study of 11 cathinones, identifying metabolites through MS² and MS³ scans. | nih.gov |

In vivo studies using animal models provide further confirmation of the metabolic pathways identified in in vitro experiments. researchgate.netuni-saarland.denih.govuts.edu.au While species differences in metabolism can occur, these models are essential for understanding the excretion profile of a compound. researchgate.netmdpi.com For instance, rat models have been used to study the metabolism of related cathinones, showing similarities in biotransformation to humans. ies.gov.pl The analysis of authentic biological specimens, such as urine, from animal models helps to verify the presence of metabolites predicted by in vitro studies. psychonautwiki.orgoup.com

| Animal Model | Relevance/Findings | References |

| Rat | Used to study the metabolism of related cathinones, with findings often comparable to human metabolism. | ies.gov.pl |

| Pig | Considered a suitable model for metabolism studies of new psychoactive substances due to similarities with human CYP enzyme patterns. | nih.gov |

| Chimeric Mice | Utilized for in vivo confirmation of metabolites identified in HLM incubations for related compounds. | nih.gov |

Unique Biomarkers for Precursor Compounds (e.g., Dithis compound metabolism to this compound)

The metabolic conversion of the precursor compound dithis compound to this compound has been confirmed in multiple studies. govinfo.govoup.com This biotransformation occurs through an N-demethylation process. oup.com While the presence of this compound can indicate the ingestion of dithis compound, its utility as a definitive biomarker is complicated. oup.com The possibility of co-ingestion of both substances or the presence of this compound as a synthesis impurity in dithis compound samples makes it an ineffective standalone biomarker. oup.comnih.gov

To address this ambiguity, research has focused on identifying metabolites unique to dithis compound. The most prominent and specific biomarker for dithis compound ingestion is the product of the hydrogenation of its beta-keto group. oup.com This metabolite, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol, is considered a more reliable indicator because it is unique to dithis compound's metabolic pathway and not confounded by the presence of other stimulants. govinfo.govoup.comresearchgate.net

Studies using human liver microsomes (HLM) have been instrumental in mapping the metabolic profile of dithis compound and verifying its metabolites in authentic biological specimens, including blood and urine. oup.comnih.govresearchgate.net This research confirmed the conversion to this compound but emphasized the importance of the hydrogenated metabolite for forensic and toxicological testing. govinfo.govoup.com

| Precursor Compound | Metabolite | Biomarker Status | Rationale |

| Dithis compound | This compound | Ineffective as a sole biomarker. oup.comnih.gov | Complicated by potential co-ingestion or presence as a synthesis impurity. oup.com |

| Dithis compound | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol | Appropriate and specific biomarker. govinfo.govoup.com | Uniqueness to dithis compound metabolism avoids confounding with other stimulants. oup.comnih.gov |

Enzymatic Processes Involved in Biotransformation

The biotransformation of this compound, like other synthetic cathinones, involves a series of enzymatic reactions classified into Phase I and Phase II metabolism. longdom.orgnih.gov These processes primarily occur in the liver, catalyzed by various enzyme systems designed to convert lipophilic compounds into more water-soluble forms for easier elimination. longdom.orgmayoclinic.org

Phase I Reactions: Phase I metabolism of this compound introduces or exposes functional groups through oxidation, reduction, and hydrolysis. nih.govsigmaaldrich.com The primary enzyme family responsible for the oxidative metabolism of cathinones and other xenobiotics is the Cytochrome P450 (CYP) superfamily of monooxygenases, located mainly in the endoplasmic reticulum of hepatocytes. longdom.orgsigmaaldrich.com While specific isozymes for this compound are not extensively detailed, the metabolic pathways are known to be similar to those of related compounds like methylone and mephedrone (B570743), for which CYP2D6 has been identified as a key enzyme. wikipedia.orgoup.comresearchgate.net

The main Phase I metabolic pathways for this compound are:

Demethylenation: This is a major metabolic route, where the methylenedioxy ring is opened. oup.comsoft-tox.org This is often followed by O-methylation to form 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy metabolites. soft-tox.org

N-dealkylation (N-demethylation): A minor pathway where the methyl group is removed from the nitrogen atom, leading to the formation of nor-butylone. wikipedia.orgsoft-tox.orgcaymanchem.com

β-Ketone Reduction: Another minor pathway where the ketone group is reduced to a secondary alcohol, forming the corresponding β-keto reduced metabolite. wikipedia.orgsoft-tox.org

Phase II Reactions: Following Phase I, the modified metabolites often undergo Phase II conjugation reactions. longdom.orgslideshare.net These reactions involve the attachment of endogenous hydrophilic molecules, which significantly increases the water solubility of the metabolite, preparing it for excretion. longdom.orgnih.gov The key enzymes in this phase include:

UDP-Glucuronosyltransferases (UGTs): Catalyze the attachment of glucuronic acid. longdom.org

Sulfotransferases (SULTs): Catalyze the attachment of a sulfo group. longdom.org

For this compound, metabolites that contain a newly formed hydroxyl group from the demethylenation or keto-reduction pathways are subsequently conjugated before excretion. wikipedia.orgsoft-tox.org The glucuronidation of metabolites resulting from keto group reduction is a common Phase II pathway identified for synthetic cathinones. frontiersin.org

| Metabolic Phase | Reaction Type | Key Enzymes/Systems | Metabolic Outcome for this compound |

| Phase I | Demethylenation (Major) | Cytochrome P450 (CYP) System sigmaaldrich.com | Opening of the methylenedioxy ring, followed by O-methylation. soft-tox.org |

| N-dealkylation (Minor) | Cytochrome P450 (CYP) System ku.edu | Formation of N-dealkyl metabolites (e.g., nor-butylone). wikipedia.orgsoft-tox.org | |

| β-Ketone Reduction (Minor) | Carbonyl Reductases | Conversion of the ketone to a secondary alcohol. wikipedia.orgoup.com | |

| Phase II | Conjugation | UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) longdom.org | Attachment of glucuronic acid or sulfate (B86663) to hydroxylated metabolites, increasing water solubility for excretion. nih.govwikipedia.org |

Excretion Pathways and Metabolite Conjugation

The final stage of this compound metabolism is the excretion of the parent compound and its metabolites from the body, primarily via the kidneys into the urine. wikipedia.orgsoft-tox.org The biotransformation processes are crucial for converting this compound into hydrophilic compounds that can be efficiently eliminated. longdom.org

Research shows that free, unchanged this compound can be found in significant amounts in urine. soft-tox.org However, the majority of the ingested dose is eliminated in the form of various metabolites. The major metabolic pathway for this compound involves demethylenation of the methylenedioxy ring, followed by O-methylation and subsequent conjugation. oup.comsoft-tox.orgoup.com Metabolites that have undergone hydroxylation during Phase I are prime candidates for conjugation. wikipedia.org

These conjugated metabolites, primarily glucuronides and sulfates, are highly water-soluble and are readily excreted in the urine. nih.govwikipedia.org The study of urinary metabolites is essential for toxicological screening, as it can extend the window of detection long after the parent drug is no longer measurable. frontiersin.org Analysis of human urine has identified metabolites formed through demethylenation, O-methylation, keto-reduction, and N-dealkylation, confirming these excretory pathways. oup.comoup.com

Forensic and Epidemiological Research on Butylone

Prevalence and Trends in Illicit Markets.unodc.orgofdt.fr

The emergence of New Psychoactive Substances (NPS) on the illicit drug market has presented significant challenges for law enforcement and forensic laboratories. Butylone, a synthetic cathinone (B1664624), has been identified as a prevalent substance in this evolving market. unodc.orgmdpi.com Initially appearing as a so-called "legal high," it has been found as a substitute in products marketed as "Molly" or "Ecstasy". unodc.orgmdpi.com

Forensic analysis of seized materials has consistently identified this compound, often in combination with other substances. Law enforcement agencies in the United States and Europe have reported numerous seizures of powders and tablets containing this compound. mdpi.comnih.govdea.gov For instance, between 2010 and 2013, forensic laboratories in the U.S. reported a significant number of cases involving this compound. dea.gov In 2011, this compound was among the most prevalent synthetic cathinones encountered by law enforcement. dea.gov Seizures in two Italian provinces between 2008 and 2017 also identified this compound among other synthetic stimulants. nih.gov

The physical appearance of seized this compound is typically a white or off-white powder, though it can also be found in tablet or capsule form. unodc.org Analysis of these seized products often reveals the presence of other drugs. For example, a case report detailed a fatality following the ingestion of capsules containing both methylone and this compound; analysis of a submitted capsule showed it contained 422 mg of methylone and 53 mg of this compound. nih.gov

Interactive Table: this compound in Seized Drug Products

| Location/Study | Year(s) | Product Form | Co-occurring Substances | Notes |

| United States | 2010-2013 | Powder, Tablets | 4-MEC, pentedrone, α-PVP | Part of a broader emergence of synthetic cathinones. dea.gov |

| Two Italian Provinces | 2008-2017 | Powder | Mephedrone (B570743), 4-MEC, pentedrone | Seizures indicated an expansion of NPS availability. nih.gov |

| Kaohsiung City, Taiwan | Prior to 2018 | Powder | Isomer ethylone (B12757671) often present | Analysis confirmed by LC-ESI-MS/MS. jfda-online.com |

| Case Report (U.S.) | Prior to 2012 | Capsules | Methylone | A capsule contained 422 mg of methylone and 53 mg of this compound. nih.gov |

The monitoring of NPS trends is crucial for public health and law enforcement. The prevalence of specific synthetic cathinones can shift rapidly due to legislative changes and market dynamics. dea.gov For example, after the scheduling of mephedrone and methylone, other cathinones like this compound saw an increase in prevalence. dea.gov Data from forensic databases like the National Forensic Laboratory Information System (NFLIS) in the United States provide valuable insights into these trends. In 2011, there were 800 reports from 33 states related to a group of ten synthetic cathinones including this compound. This number surged to 5,485 reports from 41 states in 2012. dea.gov

Systematic reviews of wastewater analysis across Europe have also highlighted regional trends in NPS use, with synthetic cathinones being the most detected chemical class. nih.gov These studies show a trend towards stimulant-type NPS use, with the largest variety of these substances detected in Southern and Western Europe. nih.gov

Detection in Biological Matrices (Non-Human).ofdt.frresearchgate.net

The detection of this compound and its metabolites in non-human biological samples is essential for understanding its pharmacology and for developing analytical methods for forensic toxicology.